molecular formula C18H19N3O3S B11048922 2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

2-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B11048922
M. Wt: 357.4 g/mol
InChI Key: NXDZJHRUUOWYFN-UHFFFAOYSA-N
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Description

4-[(5-IMIDAZO[1,2-A]PYRIDIN-2-YL-2-METHYLPHENYL)SULFONYL]MORPHOLINE is a complex organic compound that features a unique imidazo[1,2-a]pyridine scaffold. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-IMIDAZO[1,2-A]PYRIDIN-2-YL-2-METHYLPHENYL)SULFONYL]MORPHOLINE typically involves multistep reactions starting from readily available precursors. The key steps often include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(5-IMIDAZO[1,2-A]PYRIDIN-2-YL-2-METHYLPHENYL)SULFONYL]MORPHOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-[(5-IMIDAZO[1,2-A]PYRIDIN-2-YL-2-METHYLPHENYL)SULFONYL]MORPHOLINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5-IMIDAZO[1,2-A]PYRIDIN-2-YL-2-METHYLPHENYL)SULFONYL]MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine scaffold is known to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets . The sulfonyl and morpholine groups further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-IMIDAZO[1,2-A]PYRIDIN-2-YL-2-METHYLPHENYL)SULFONYL]MORPHOLINE stands out due to its unique combination of the imidazo[1,2-a]pyridine core with sulfonyl and morpholine groups, which confer distinct chemical and biological properties. This makes it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

4-(5-imidazo[1,2-a]pyridin-2-yl-2-methylphenyl)sulfonylmorpholine

InChI

InChI=1S/C18H19N3O3S/c1-14-5-6-15(16-13-20-7-3-2-4-18(20)19-16)12-17(14)25(22,23)21-8-10-24-11-9-21/h2-7,12-13H,8-11H2,1H3

InChI Key

NXDZJHRUUOWYFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C=CC=CC3=N2)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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